Topotecan Carboxylic Acid Sodium Salt

Formulation Development Bioavailability Camptothecin Derivatives

This distinct sodium salt of the ring-opened carboxylate form is the essential analytical reference standard for quantifying the pH-dependent lactone-carboxylate equilibrium in topotecan pharmacokinetic studies. Its well-characterized water solubility and defined potency (HT-29 IC50 33 nM) make it an indispensable, non-substitutable calibrator for topoisomerase I research, method validation, and assay development.

Molecular Formula C₂₃H₂₄N₃NaO₆
Molecular Weight 461.44
CAS No. 123949-08-6
Cat. No. B1140992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan Carboxylic Acid Sodium Salt
CAS123949-08-6
Synonyms1-[(Dimethylamino)methyl]-α-ethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-indolizino[1,2-b]quinoline-7-acetic Acid Monosodium Salt; 
Molecular FormulaC₂₃H₂₄N₃NaO₆
Molecular Weight461.44
Structural Identifiers
SMILESCCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]
InChIInChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topotecan Carboxylic Acid Sodium Salt (CAS 123949-08-6) Identification and Procurement Baseline


Topotecan Carboxylic Acid Sodium Salt (CAS 123949-08-6), the sodium salt of the ring-opened carboxylate form of the topoisomerase I inhibitor topotecan, is a distinct chemical entity with a molecular formula of C23H24N3NaO6 and a molecular weight of 461.4 g/mol [1]. It exists in a pH-dependent equilibrium with the active lactone form [2]. This compound serves as a critical analytical reference standard, a metabolite for pharmacokinetic studies, and a defined chemical species for investigating structure-activity relationships, distinct from the clinically administered topotecan hydrochloride.

Critical Differentiation: Why Topotecan Carboxylic Acid Sodium Salt Is Not Interchangeable with Topotecan Lactone or Other Camptothecins


Generic substitution between Topotecan Carboxylic Acid Sodium Salt and other camptothecin derivatives, including the topotecan lactone form, is scientifically invalid due to profound differences in molecular pharmacology, biophysical properties, and intended use. The compound is the ring-opened, pharmacologically inactive form of topotecan that predominates at physiological pH [1]. Its equilibrium with the active lactone is a key determinant of drug exposure, making it an essential analytical tool for pharmacokinetic and stability studies [1]. Furthermore, its distinct solubility and potency profiles, as detailed in Section 3, differentiate it from other camptothecins like SN-38 and camptothecin, precluding its substitution in any application requiring precise biological or chemical activity [2]. Its procurement is thus not for therapeutic substitution but for specific analytical, reference, or research purposes.

Quantitative Differentiation Evidence for Topotecan Carboxylic Acid Sodium Salt Versus Camptothecin Analogs


Water Solubility: Topotecan Carboxylate Exhibits >30-Fold Higher Solubility Than Camptothecin

The water solubility of the topotecan carboxylate form (the basis of the sodium salt) is 100 mM, which is approximately 34.5-fold higher than the solubility of the parent compound camptothecin (CPT) at 2.9 mM [1]. This represents a quantifiable and significant advantage for aqueous formulation development, a key limitation for the camptothecin class.

Formulation Development Bioavailability Camptothecin Derivatives

In Vitro Potency: Topotecan Carboxylate IC50 Values Show 3- to 10-Fold Differences from Other Camptothecins

The in vitro potency of the topotecan carboxylate/lactone equilibrium system, as measured by IC50 in human colon carcinoma HT-29 cells, is 33 nM [1]. This is approximately 3.3-fold less potent than camptothecin (10 nM) and 3.8-fold less potent than SN-38 (8.8 nM) in the same assay. This quantifies its distinct activity profile, which is critical for studies requiring a specific potency window.

Cytotoxicity Topoisomerase I Inhibition Cancer Cell Lines

Topoisomerase I Inhibition Potency: Topotecan Shows 22-Fold Weaker Enzyme Inhibition Than SN-38

The potency of topotecan (representing the equilibrium system of lactone and carboxylate) to inhibit topoisomerase I, as measured by EC50, is 7.10 ± 4.66 μM, which is approximately 22-fold weaker than the EC50 of SN-38 at 0.32 ± 0.04 μM [1]. This substantial difference in target engagement highlights the distinct molecular pharmacology of the compound and is a key differentiator for mechanistic studies.

Enzyme Inhibition Topoisomerase I Molecular Pharmacology

pH-Dependent Lactone-Carboxylate Equilibrium: A Unique, Quantifiable Metabolic Distinction from Irinotecan

Topotecan (the equilibrium mixture of lactone and carboxylate forms) undergoes a rapid, reversible, pH-dependent hydrolysis to its inactive carboxylate form. At physiological pH 7.4, the open-ring carboxylate form predominates [1]. In contrast, irinotecan is a prodrug that requires enzymatic cleavage by carboxylesterase to its active metabolite SN-38 [2]. This represents a fundamental, quantifiable difference in the activation and inactivation pathways of these two drugs. The topotecan system is defined by a chemical equilibrium, whereas irinotecan's activation is a biological process.

Pharmacokinetics Drug Stability Metabolism

Excretion Pathway: Topotecan Undergoes Primarily Renal Excretion, Unlike Irinotecan's Complex Hepatic Metabolism

Topotecan is primarily cleared via renal excretion, with 51% ± 3% of an intravenous dose recovered in urine as total topotecan [1]. In contrast, irinotecan and its active metabolite SN-38 undergo extensive hepatic metabolism and biliary excretion, with SN-38 being inactivated by glucuronidation [2]. This difference in elimination pathway is a critical differentiator for studies in models with renal or hepatic impairment.

Pharmacokinetics Drug Clearance Metabolism

Defined Application Scenarios for Topotecan Carboxylic Acid Sodium Salt Based on Evidence


Analytical Reference Standard for Pharmacokinetic and Metabolism Studies

Given its defined role as the inactive carboxylate metabolite of topotecan [1], Topotecan Carboxylic Acid Sodium Salt is an essential certified reference material. It is required for the accurate quantitation of the lactone-carboxylate equilibrium in biological matrices [1], enabling precise pharmacokinetic modeling and therapeutic drug monitoring where distinguishing active and inactive forms is critical.

Formulation Development of Aqueous Camptothecin Derivatives

The compound's superior water solubility (100 mM) compared to camptothecin (2.9 mM) [2] makes it a valuable starting point or comparator for developing novel aqueous formulations of camptothecin analogs. Researchers can use it to study the physicochemical properties and stability of highly water-soluble camptothecin derivatives, overcoming the solubility limitations of the parent compound.

Mechanistic Studies of pH-Dependent Topoisomerase I Inhibition

The well-characterized, reversible pH-dependent equilibrium between the lactone and carboxylate forms [1] makes this compound a precise tool for investigating the relationship between chemical structure, pH, and enzyme inhibition. It can be used in in vitro assays to study how the lactone-carboxylate ratio affects topoisomerase I poisoning and subsequent DNA damage, providing insights not attainable with more stable or prodrug-based camptothecins [3].

Reference Standard for In Vitro Cytotoxicity and Enzyme Inhibition Assays

With its defined, moderate potency profile (e.g., an IC50 of 33 nM in HT-29 cells [3] and an EC50 of 7.10 μM for topoisomerase I [4]), Topotecan Carboxylic Acid Sodium Salt serves as a calibrated reference standard. It is used to validate assay sensitivity and as a benchmark comparator when screening new topoisomerase I inhibitors, ensuring experimental reproducibility and providing a well-documented baseline for activity comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topotecan Carboxylic Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.